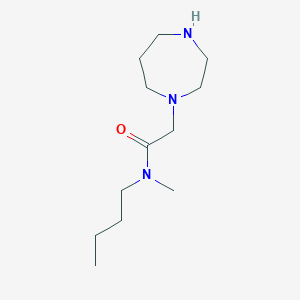

3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyloxy group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Pentafluoroethyloxy Group: The pentafluoroethyloxy group can be introduced via nucleophilic substitution reactions using pentafluoroethanol and suitable leaving groups.

Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic or basic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Pentafluorethoxy-piperidin-1-carbonsäure-tert-butylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Pentafluorethoxygruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder anderen reduzierten Derivaten.

Substitution: Bildung von substituierten Piperidinderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie:

Baustein: Die Verbindung dient als vielseitiger Baustein in der organischen Synthese und ermöglicht die Konstruktion komplexerer Moleküle.

Schutzgruppe: Die tert-Butylestergruppe kann während der mehrstufigen Synthese als Schutzgruppe für Carbonsäuren dienen.

Biologie und Medizin:

Arzneimittelentwicklung: Piperidinderivate werden oft auf ihre potenziellen pharmakologischen Aktivitäten untersucht, darunter auch als Zwischenprodukte bei der Synthese von Arzneimitteln.

Industrie:

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie fluorierten Polymeren verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Pentafluorethoxy-piperidin-1-carbonsäure-tert-butylester hängt von seiner spezifischen Anwendung ab.

Nukleophiler Angriff: Die Estergruppe kann einen nukleophilen Angriff erfahren, was zur Bildung neuer Bindungen führt.

Elektrophile Addition: Die Pentafluorethoxygruppe kann an elektrophilen Additionsreaktionen teilnehmen und die elektronischen Eigenschaften des Moleküls verändern.

Wirkmechanismus

The mechanism of action of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application

Nucleophilic Attack: The ester group can undergo nucleophilic attack, leading to the formation of new bonds.

Electrophilic Addition: The pentafluoroethyloxy group can participate in electrophilic addition reactions, modifying the electronic properties of the molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-Fluor-4-oxopiperidin-1-carbonsäure-tert-butylester: Diese Verbindung hat eine ähnliche Piperidinringstruktur, besitzt jedoch einen anderen Substituenten (Fluorgruppe) anstelle der Pentafluorethoxygruppe.

2,4-Dioxopiperidin-1-carbonsäure-tert-butylester: Eine weitere ähnliche Verbindung mit einem Piperidinring und einer tert-Butylestergruppe, jedoch mit unterschiedlichen funktionellen Gruppen am Ring.

Einzigartigkeit:

Pentafluorethoxygruppe: Das Vorhandensein der Pentafluorethoxygruppe verleiht der Verbindung einzigartige elektronische und sterische Eigenschaften und unterscheidet sie von anderen Piperidinderivaten.

Vielseitigkeit: Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, und ihre Anwendungen in mehreren Bereichen unterstreichen ihre Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung.

Eigenschaften

Molekularformel |

C12H18F5NO3 |

|---|---|

Molekulargewicht |

319.27 g/mol |

IUPAC-Name |

tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |

InChI-Schlüssel |

OQJXYYJGNCOMGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC(C(F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B12116442.png)

![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)

![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)